Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl-
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Overview
Description
Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- is an organic compound with a complex structure that includes aromatic rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- typically involves the reaction of benzenesulfonyl chloride with N,4-dimethyl-N-1-naphthalenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N,4-dimethyl-: A simpler analog with similar chemical properties.
Benzenesulfonamide, N,4-dimethyl-N-phenyl-: Another analog with a phenyl group instead of a naphthalenyl group.
Uniqueness
Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- is unique due to its naphthalenyl group, which imparts distinct chemical and physical properties. This structural feature can enhance its binding affinity to certain molecular targets, making it more effective in specific applications .
Biological Activity
Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- (C18H17NO2S), is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The primary mechanism of action for benzenesulfonamides, including N,4-dimethyl-N-1-naphthalenyl-, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt the production of folate, leading to impaired bacterial growth and replication . Additionally, studies have indicated that modifications in the chemical structure, such as halogen substitutions, can enhance the potency of these compounds against various microbial strains .
Antimicrobial Activity
Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance:
- Compound Efficacy : In a study evaluating various benzenesulfonamide derivatives, specific compounds showed minimal inhibitory concentrations (MIC) against E. coli (6.72 mg/mL) and S. aureus (6.63 mg/mL) . These results suggest that structural variations can lead to enhanced antimicrobial efficacy.
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
4a | P. aeruginosa | 6.67 |
4h | S. aureus | 6.63 |
4e | C. albicans | 6.63 |
Anti-inflammatory Activity
Benzenesulfonamides have also been studied for their anti-inflammatory effects. In vivo studies demonstrated that certain derivatives significantly inhibited carrageenan-induced paw edema in rats, achieving reductions in inflammation by up to 94% . This highlights their potential for therapeutic applications in inflammatory conditions.
Cardiovascular Effects
A recent study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance over time, suggesting potential cardiovascular benefits .
Case Studies and Research Findings
- Antimicrobial Evaluation : A comprehensive evaluation of synthesized benzenesulfonamide derivatives showed promising antimicrobial activities across various strains, emphasizing the importance of structural diversity in enhancing efficacy .
- Inflammation Studies : The anti-inflammatory properties were assessed through carrageenan-induced edema models, where specific compounds exhibited significant reductions in swelling compared to controls .
- Cardiovascular Interaction : The interaction of selected benzenesulfonamide derivatives with calcium channels was explored using molecular docking studies, which suggested potential mechanisms for their cardiovascular effects .
Properties
CAS No. |
18271-19-7 |
---|---|
Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-14-10-12-16(13-11-14)22(20,21)19(2)18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,1-2H3 |
InChI Key |
KRESJXCBBXPZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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